4-[(E)-3-oxo-3-pyridin-2-ylprop-1-enyl]benzoic acid
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Overview
Description
4-[(E)-3-oxo-3-pyridin-2-ylprop-1-enyl]benzoic acid is an organic compound that features both a pyridine ring and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-3-oxo-3-pyridin-2-ylprop-1-enyl]benzoic acid typically involves the condensation of 2-acetylpyridine with benzaldehyde under basic conditions to form the intermediate chalcone. This intermediate is then subjected to oxidation to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-3-oxo-3-pyridin-2-ylprop-1-enyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reagents such as sodium borohydride (NaBH4).
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4-[(E)-3-oxo-3-pyridin-2-ylprop-1-enyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(E)-3-oxo-3-pyridin-2-ylprop-1-enyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simpler analog with a single carboxylic acid group.
Pyridine-2-carboxylic acid: Contains a pyridine ring with a carboxylic acid group.
4-[(E)-3-oxo-3-phenylprop-1-enyl]benzoic acid: Similar structure but with a phenyl group instead of a pyridine ring.
Uniqueness
4-[(E)-3-oxo-3-pyridin-2-ylprop-1-enyl]benzoic acid is unique due to the presence of both a pyridine ring and a benzoic acid moiety, which allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its simpler analogs .
Properties
Molecular Formula |
C15H11NO3 |
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Molecular Weight |
253.25 g/mol |
IUPAC Name |
4-[(E)-3-oxo-3-pyridin-2-ylprop-1-enyl]benzoic acid |
InChI |
InChI=1S/C15H11NO3/c17-14(13-3-1-2-10-16-13)9-6-11-4-7-12(8-5-11)15(18)19/h1-10H,(H,18,19)/b9-6+ |
InChI Key |
KCBMCXBFWCVDMI-RMKNXTFCSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)C(=O)/C=C/C2=CC=C(C=C2)C(=O)O |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C=CC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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